17-Desacetyl Rocuronium

Content Navigation

CAS Number

Product Name

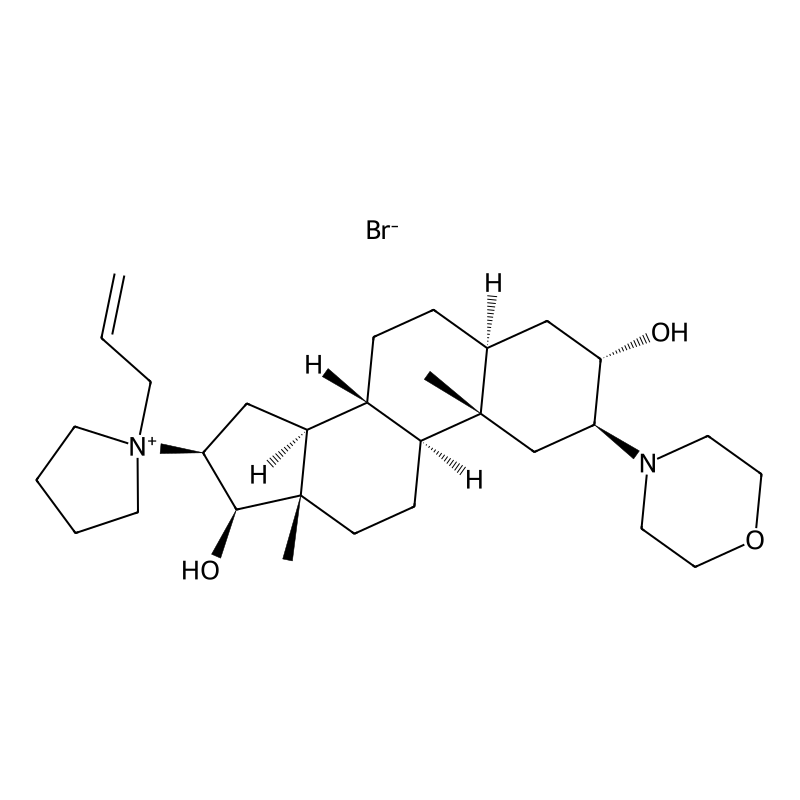

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

As a Metabolite of Rocuronium:

17-Desacetyl Rocuronium is a metabolite, a breakdown product, of the neuromuscular blocking agent Rocuronium. Rocuronium is a commonly used medication during surgical procedures to induce muscle relaxation and facilitate mechanical ventilation. Research has focused on understanding the pharmacokinetics and pharmacodynamics of 17-Desacetyl Rocuronium to determine its potential impact on the duration of action of Rocuronium and potential side effects [].

Potential Neuromuscular Blocking Activity:

Some studies have investigated the possibility that 17-Desacetyl Rocuronium might possess its own neuromuscular blocking activity. However, the research suggests that it has significantly lower potency compared to Rocuronium and is unlikely to contribute significantly to the overall duration of action of the parent drug [, ].

Analytical Applications:

17-Desacetyl Rocuronium can be a valuable tool in research aimed at monitoring Rocuronium administration and metabolism. By measuring the concentration of 17-Desacetyl Rocuronium in blood or urine samples, researchers can gain insights into the individual variability in Rocuronium metabolism and potential drug interactions [].

17-Desacetyl Rocuronium is a metabolite of Rocuronium, a non-depolarizing neuromuscular blocker commonly used in anesthesia. The chemical structure of 17-Desacetyl Rocuronium is represented by the formula and it possesses a molecular weight of approximately 529.7742 g/mol. This compound is characterized by its reduced neuromuscular blocking potency compared to its parent compound, Rocuronium, having about one-twentieth of its activity in animal models .

- Rocuronium Mechanism: Rocuronium competitively binds to the acetylcholine receptor at the neuromuscular junction, preventing muscle contraction.

- 17-DAR Potential: The impact of 17-DAR on the neuromuscular junction is not fully understood. Some studies suggest it may have weak neuromuscular blocking activity, but likely contributes minimally compared to Rocuronium.

- Limited Data: Dedicated research on the safety hazards of 17-DAR is scarce.

- Potential Concerns: As a metabolite of Rocuronium, it's likely to share some of its safety concerns, including potential allergic reactions and prolonged neuromuscular blockade in high doses.

17-Desacetyl Rocuronium is primarily formed through the metabolic process of Rocuronium, which undergoes hydrolysis to remove an acetyl group. The metabolic pathway predominantly occurs in the liver, where cytochrome P450 enzymes facilitate this conversion. The resulting metabolite retains some pharmacological properties but is less potent as a neuromuscular blocker .

The biological activity of 17-Desacetyl Rocuronium is significantly lower than that of Rocuronium itself. While Rocuronium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting muscle contraction, 17-Desacetyl Rocuronium's reduced affinity for these receptors results in diminished neuromuscular blockade effects . Studies indicate that it may still have some antagonistic properties but lacks clinical relevance due to its low potency .

The synthesis of 17-Desacetyl Rocuronium is not typically performed in laboratory settings due to its status as a metabolite rather than a standalone therapeutic agent. Instead, it is produced naturally as a byproduct during the metabolism of Rocuronium. The process involves enzymatic hydrolysis facilitated by liver enzymes, primarily cytochrome P450 isoforms .

While 17-Desacetyl Rocuronium itself does not have direct therapeutic applications, understanding its formation and properties is crucial for pharmacokinetic studies related to Rocuronium. It helps clinicians and researchers gauge the duration and intensity of neuromuscular blockade during surgical procedures and manage potential side effects associated with the use of Rocuronium .

Interaction studies involving 17-Desacetyl Rocuronium primarily focus on its relationship with other neuromuscular blockers and anesthetic agents. It has been observed that certain inhalational anesthetics may enhance the effects of Rocuronium, thus indirectly affecting the levels of its metabolite. Moreover, interactions with antibiotics and local anesthetics can modify the neuromuscular blocking effects of Rocuronium, which may also influence the concentration and activity of 17-Desacetyl Rocuronium in clinical settings .

Several compounds share structural similarities with 17-Desacetyl Rocuronium, primarily within the class of non-depolarizing neuromuscular blockers. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Potency Compared to Rocuronium | Unique Features |

|---|---|---|---|

| Vecuronium | C27H38N2O4 | Moderate | Longer duration of action |

| Pancuronium | C35H60N2O4 | High | More potent with longer half-life |

| Atracurium | C24H34N2O4 | Low | Metabolized via plasma esterases |

| Cisatracurium | C25H40N2O4 | Low | Less histamine release |

Uniqueness: 17-Desacetyl Rocuronium is unique due to its role as a metabolite rather than an active therapeutic agent. Its significantly lower potency compared to other neuromuscular blockers emphasizes its limited clinical relevance while still being an important consideration in drug metabolism studies related to Rocuronium .

Role of Organic Anion Transporters (OATP1B1, OATP1B3)

Organic anion transporters OATP1B1 and OATP1B3, encoded by the SLCO1B1 and SLCO1B3 genes, facilitate the hepatic uptake of amphipathic organic anions. Rocuronium, the precursor to 17-desacetyl rocuronium, is a known substrate for OATP1B1, as demonstrated by in vitro assays using transfected HEK293 cells [2]. These transporters mediate the sodium-independent uptake of rocuronium into hepatocytes, a critical step preceding biliary excretion. Competitive inhibition studies with rifamycin SV (IC₅₀ = 0.23 µM) confirm OATP1B1’s role in rocuronium transport, with similar kinetics observed for OATP1B3 [2] [6].

While direct evidence for 17-desacetyl rocuronium’s interaction with OATP1B1/OATP1B3 is limited, structural similarities to rocuronium suggest potential substrate activity. Genetic polymorphisms in SLCO1B1 influence interindividual variability in rocuronium pharmacokinetics, as shown by genome-wide association studies linking SLCO1A2 (a related transporter gene) variants to altered dose requirements [5]. This implies that OATP-mediated transport mechanisms governing the parent compound may extend to its metabolites, albeit with reduced affinity due to structural modifications.

Multidrug and Toxin Extrusion (MATE1) Transporter Involvement

The MATE1 transporter, expressed on the apical membrane of hepatocytes and renal tubules, typically mediates the excretion of cationic drugs. However, its role in 17-desacetyl rocuronium transport remains unclear. Unlike rocuronium, which is predominantly excreted unchanged via bile, 17-desacetyl rocuronium’s zwitterionic structure may limit MATE1 interaction. Current literature lacks direct evidence of MATE1 involvement in 17-desacetyl rocuronium excretion, though parallel pathways for structurally related compounds suggest potential secondary routes warranting further investigation [4].

Bile Excretion Dynamics and Hepatobiliary Transporters

Biliary excretion is the primary route for rocuronium elimination, with 70% of the administered dose recovered in bile [1]. Hepatobiliary transporters, including OATP1B1/1B3 and ATP-binding cassette (ABC) proteins, drive this process. Rocuronium concentrations in bile follow biphasic kinetics, with initial rapid excretion (t₁/₂ = 2.3 hours) followed by a slower phase (t₁/₂ = 16 hours) [1].

Table 1: Key Transporters in Rocuronium and 17-Desacetyl Rocuronium Excretion

| Transporter | Localization | Substrate Affinity | Role in Excretion | Reference |

|---|---|---|---|---|

| OATP1B1 | Hepatocyte basolateral | High (Rocuronium) | Hepatic uptake | [2] [6] |

| OATP1B3 | Hepatocyte basolateral | Moderate | Secondary uptake pathway | [6] |

| BSEP | Canalicular membrane | Low | Biliary efflux | [1] |

17-Desacetyl rocuronium’s detection in bile, albeit at low levels (≤12% of dose) [1], suggests partial reliance on similar canalicular transport mechanisms. The bile salt export pump (BSEP) may contribute to its efflux, though direct evidence is lacking. Genetic variants in SLCO1A2, associated with reduced rocuronium clearance, highlight the importance of transporter expression in modulating biliary excretion kinetics [5].

Adult Population: Clearance, Volume of Distribution, Half-Life

The pharmacokinetic profiling of 17-Desacetyl Rocuronium in adult populations demonstrates distinct characteristics that differentiate it from its parent compound, rocuronium. 17-Desacetyl Rocuronium represents the primary metabolite of rocuronium, formed through hepatic deacetylation processes [1] [2]. However, this metabolite has been rarely observed in the plasma or urine of humans administered single doses of rocuronium ranging from 0.5 to 1 mg/kg [1] [3] [4].

The clearance characteristics of 17-Desacetyl Rocuronium in adult populations are fundamentally linked to the pharmacokinetic properties of its parent compound. In adults aged 18 to 64 years, the systemic clearance of rocuronium is 0.25 ± 0.08 L/kg/hr, while in geriatric patients (≥65 years), this value decreases to 0.21 ± 0.06 L/kg/hr [1] [2]. The volume of distribution at steady state follows a similar pattern, with values of 0.25 ± 0.04 L/kg in adults and 0.22 ± 0.03 L/kg in geriatric patients [1] [2].

The elimination half-life of rocuronium in adults demonstrates variability based on anesthetic technique, with values of 1.4 ± 0.4 hours during opioid-nitrous oxide-oxygen anesthesia and 2.4 ± 0.8 hours during isoflurane anesthesia [1] [5]. In geriatric patients, the elimination half-life extends to 1.5 ± 0.4 hours, reflecting age-related changes in drug disposition [1] [2].

Table 1: Adult Population Pharmacokinetic Parameters

| Parameter | Adults (18-64 years) | Geriatric (≥65 years) | Reference |

|---|---|---|---|

| Clearance (L/kg/hr) | 0.25 ± 0.08 | 0.21 ± 0.06 | [1] [2] |

| Volume of Distribution at Steady State (L/kg) | 0.25 ± 0.04 | 0.22 ± 0.03 | [1] [2] |

| Elimination Half-life (hr) | 1.4 ± 0.4 | 1.5 ± 0.4 | [1] [2] |

The neuromuscular blocking potency of 17-Desacetyl Rocuronium demonstrates significantly reduced activity compared to rocuronium. In animal studies, specifically in cats, 17-Desacetyl Rocuronium exhibits approximately one-twentieth the neuromuscular blocking potency of the parent compound [1] [2]. Alternative research indicates that this metabolite possesses only 5% of the neuromuscular blocking activity of rocuronium [6] [7].

Pediatric Pharmacokinetics: Neonatal vs Pediatric Dosing Considerations

The pharmacokinetic characteristics of 17-Desacetyl Rocuronium in pediatric populations demonstrate significant age-related variations that influence dosing considerations across different developmental stages. The formation of 17-Desacetyl Rocuronium occurs through hepatic metabolism, and this metabolite appears in small amounts in urine, bile, and feces [8].

Neonatal pharmacokinetics present unique considerations due to immature hepatic and renal function. In neonates (birth to <28 days), the elimination half-life of rocuronium ranges from 1.1 hours with a range of 0.6-2.2 hours, while the clinical duration extends to 40.3 minutes with a range of 32.5-62.6 minutes [1] [9]. The pharmacokinetic analysis reveals that all pharmacokinetic parameters are proportional to body weight, with clearance, distributional clearance, and volume of distribution showing linear relationships with body weight [9].

In infants aged 28 days to 3 months, the clearance increases to 0.35 ± 0.08 L/kg/hr, with a volume of distribution of 0.30 ± 0.04 L/kg and an elimination half-life of 1.3 ± 0.5 hours [1] [8]. The clinical duration in this age group demonstrates considerable variability, ranging from 13.5 to 79.9 minutes with a mean of 49.1 minutes [1].

Toddlers aged 3 months to 2 years exhibit a clearance of 0.32 ± 0.07 L/kg/hr, volume of distribution of 0.26 ± 0.06 L/kg, and elimination half-life of 1.1 ± 0.7 hours [1] [8]. The clinical duration in this population ranges from 16.9 to 59.4 minutes with a mean of 39.2 minutes [1].

Children aged 2 to 11 years demonstrate the highest clearance values at 0.44 ± 0.16 L/kg/hr, with the smallest volume of distribution at 0.21 ± 0.03 L/kg and the shortest elimination half-life of 0.8 ± 0.3 hours [1] [8]. This age group also exhibits the shortest clinical duration, ranging from 17.5 to 38.0 minutes with a mean of 21.5 minutes [1].

Table 2: Pediatric Population Pharmacokinetic Parameters

| Age Group | Clearance (L/kg/hr) | Volume of Distribution (L/kg) | Elimination Half-life (hr) | Clinical Duration (min) |

|---|---|---|---|---|

| Neonates (birth to <28 days) | Not specified | Not specified | 1.1 (0.6-2.2) | 40.3 (32.5-62.6) |

| Infants (28 days to ≤3 months) | 0.35 ± 0.08 | 0.30 ± 0.04 | 1.3 ± 0.5 | 49.1 (13.5-79.9) |

| Toddlers (>3 months to ≤2 years) | 0.32 ± 0.07 | 0.26 ± 0.06 | 1.1 ± 0.7 | 39.2 (16.9-59.4) |

| Children (>2 years to ≤11 years) | 0.44 ± 0.16 | 0.21 ± 0.03 | 0.8 ± 0.3 | 21.5 (17.5-38.0) |

| Adolescents (>11 to ≤17 years) | Not specified | Not specified | Not specified | 37.5 (18.3-65.7) |

The pharmacokinetic analysis reveals that the central volume of distribution decreases with age, while clearance and distributional clearance remain proportional to body weight [9]. As a consequence, the terminal half-life of rocuronium decreases with increasing age from 1.1 hours in neonates to 0.7-0.8 hours in older children [1] [9].

Renal and Hepatic Failure Impacts: Clearance Reduction Mechanisms

The impact of renal and hepatic failure on 17-Desacetyl Rocuronium pharmacokinetics demonstrates significant alterations in clearance mechanisms and elimination pathways. The primary clearance reduction mechanisms involve compromised hepatic uptake and biliary excretion, as rocuronium is eliminated primarily by the liver [1] [2].

In patients with normal renal and hepatic function, the clearance of rocuronium is 0.16 ± 0.05 L/kg/hr, with a volume of distribution of 0.26 ± 0.03 L/kg and an elimination half-life of 2.4 ± 0.8 hours [1]. Renal transplant patients demonstrate a reduced clearance of 0.13 ± 0.04 L/kg/hr, with an increased volume of distribution of 0.34 ± 0.11 L/kg, while maintaining a similar elimination half-life of 2.4 ± 1.1 hours [1].

The clearance reduction in renal failure results from decreased extrarenal elimination mechanisms. In end-stage renal disease, the clearance of rocuronium decreases significantly, leading to prolonged neuromuscular effects [10] [11]. A study comparing patients with renal failure to healthy controls demonstrated that the clearance of rocuronium was reduced by 39% in renal failure patients, with an 84% increase in mean residence time [10].

Hepatic dysfunction produces more pronounced pharmacokinetic alterations. Patients with hepatic dysfunction exhibit a clearance of 0.13 ± 0.06 L/kg/hr, similar to renal transplant patients, but demonstrate a markedly increased volume of distribution of 0.53 ± 0.14 L/kg [1]. The elimination half-life extends dramatically to 4.3 ± 2.6 hours, representing approximately twice the normal value [1] [2].

Table 3: Renal and Hepatic Impairment Pharmacokinetic Parameters

| Population | Clearance (L/kg/hr) | Volume of Distribution (L/kg) | Elimination Half-life (hr) | Clinical Impact |

|---|---|---|---|---|

| Normal Function | 0.16 ± 0.05 | 0.26 ± 0.03 | 2.4 ± 0.8 | Baseline reference |

| Renal Transplant Patients | 0.13 ± 0.04 | 0.34 ± 0.11 | 2.4 ± 1.1 | Similar duration with increased variability |

| Hepatic Dysfunction Patients | 0.13 ± 0.06 | 0.53 ± 0.14 | 4.3 ± 2.6 | Duration approaches 1.5 times normal |

The mechanism of clearance reduction in hepatic impairment involves decreased hepatic uptake and compromised biliary excretion. Rocuronium is taken up by the liver and excreted into bile in high concentrations [12] [13]. The biliary excretion represents the primary elimination pathway, accounting for more than 70% of rocuronium elimination, while renal excretion contributes 10-25% of unchanged drug [11] [6].

The formation of 17-Desacetyl Rocuronium occurs through hepatic deacetylation, and this metabolite is rarely detected in plasma or urine samples [1] [12] [14]. The minimal detection of this metabolite in biological fluids suggests limited clinical significance in terms of contributing to neuromuscular blockade effects [1] [2].

Protein Binding and Tissue Distribution Characteristics

The protein binding and tissue distribution characteristics of 17-Desacetyl Rocuronium are intrinsically linked to the pharmacokinetic properties of its parent compound, rocuronium. Rocuronium demonstrates low protein binding at approximately 30% in human plasma [1] [5] [2]. This low degree of protein binding facilitates rapid distribution and elimination processes.

The tissue distribution of rocuronium and its metabolites is limited to the extracellular fluid compartment due to the quaternary ammonium structure of these compounds [15] [16]. The distribution follows a three-compartment pharmacokinetic model with a rapid distribution half-life of 1-2 minutes and a slower distribution half-life of 14-18 minutes [1] [5] [17].

Approximately 80% of the initial rocuronium dose undergoes redistribution to tissue compartments [1] [16]. As administration continues, tissue compartments progressively fill, and within 4 to 8 hours, the redistribution away from the site of action decreases substantially [1] [16]. This redistribution pattern affects the dosage requirements for continuous infusion, with maintenance rates falling to approximately 20% of the initial infusion rate [1].

The volume of distribution demonstrates age-related variations, with values of 0.21-0.27 L/kg in adults, slightly decreasing in elderly populations [17]. In pediatric populations, the volume of distribution varies from 0.30 ± 0.04 L/kg in infants to 0.21 ± 0.03 L/kg in children aged 3-8 years [1] [8].

Table 4: Protein Binding and Tissue Distribution Parameters

| Parameter | Value/Description | Clinical Significance |

|---|---|---|

| Protein Binding | ~30% | Low binding facilitates rapid distribution |

| Volume of Distribution (Adults) | 0.21-0.27 L/kg | Limited to extracellular fluid compartment |

| Tissue Redistribution | ~80% of initial dose | Affects duration and dosing requirements |

| Distribution Half-life (Rapid) | 1-2 minutes | Rapid onset of action |

| Distribution Half-life (Slow) | 14-18 minutes | Contributes to intermediate duration |

The tissue distribution characteristics influence the clinical duration of action and recovery profiles. The extensive tissue redistribution contributes to the termination of neuromuscular blockade following single-dose administration [1] [16]. However, with repeated dosing or continuous infusion, tissue compartments become saturated, leading to prolonged recovery times [1].

The formation and distribution of 17-Desacetyl Rocuronium occur primarily in hepatic tissue, where deacetylation takes place [1] [2]. The minimal detection of this metabolite in plasma and urine suggests limited systemic distribution and rapid elimination [1] [12] [14]. The low neuromuscular blocking potency of this metabolite, approximately 5% of rocuronium activity, renders its contribution to clinical effects negligible [6] [7].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Dates

Explore Compound Types